4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid
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Overview
Description
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid is a chemical compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.2 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a pyrazine ring attached to a butanoic acid moiety through a carbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid typically involves the reaction of pyrazine-2-carboxylic acid with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by agents that facilitate the formation of the carbonyl-amino bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Shares the pyrazine ring but lacks the butanoic acid moiety.
Butanoic acid derivatives: Similar in structure but differ in the attached functional groups.
Uniqueness
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid is unique due to its specific combination of a pyrazine ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
IUPAC Name |
4-(pyrazine-2-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)2-1-3-12-9(15)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTGXCCHKKUBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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